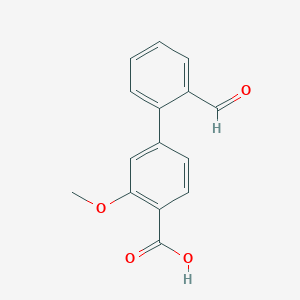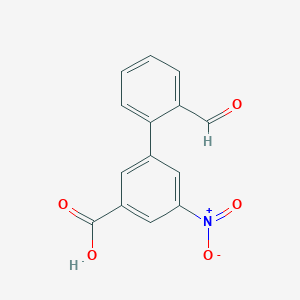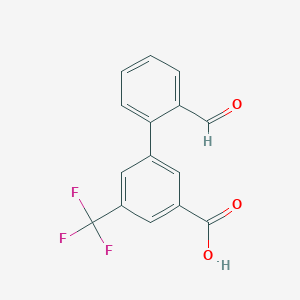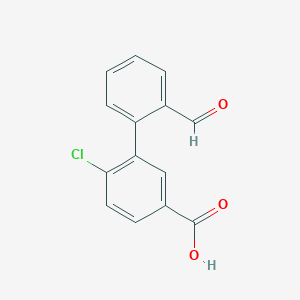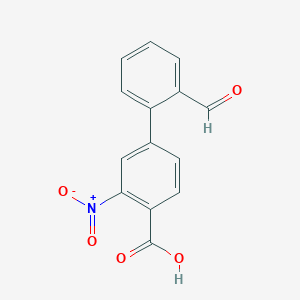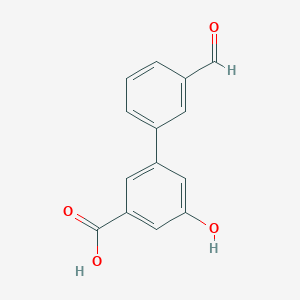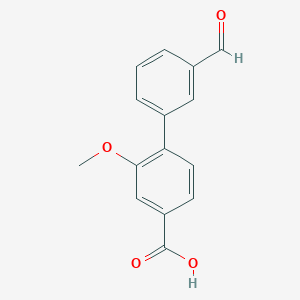
5-Fluoro-2-(3-formylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3-formylphenyl)benzoic acid (5F2FB) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 194-196 °C. 5F2FB is a versatile compound that is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It also has a variety of biochemical and physiological effects, which makes it a useful tool for laboratory experiments.
科学的研究の応用
5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a catalyst for the synthesis of organic compounds. It is also used in the synthesis of pesticides, dyes, and other organic compounds. In addition, 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% is used as a fluorescent probe for the detection of reactive oxygen species and as a fluorescent marker for the detection of organophosphates.
作用機序
The mechanism of action of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% is not well understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with a target molecule. This reaction is believed to be catalyzed by the presence of sulfuric acid, which acts as a proton donor. The reaction is believed to occur through a series of steps, including the formation of a carbocation intermediate, followed by a nucleophilic attack on the carbocation. This reaction results in the formation of a new bond between the two molecules, which then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-oxidant effects, as well as some effects on the metabolism of lipids and carbohydrates. In addition, 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been found to have some activity against certain bacteria and fungi.
実験室実験の利点と制限
The advantages of using 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments include its high purity and its availability in a variety of forms. It is also relatively stable and can be stored for long periods of time. The main limitation of using 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments is that it is a hazardous compound and should be handled with caution.
将来の方向性
There are several possible future directions for the use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments. One possible direction is to explore the use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in the synthesis of new organic compounds. Another possible direction is to investigate the biochemical and physiological effects of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% on different cell types. Additionally, further research could be done to explore the potential applications of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in the pharmaceutical industry. Finally, further research could be done to explore the potential use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% as a fluorescent probe for the detection of reactive oxygen species and organophosphates.
合成法
The synthesis of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been studied in detail and several methods have been developed. The most commonly used method involves the reaction of 3-formylphenol with fluorobenzene in the presence of a catalytic amount of sulfuric acid. This reaction results in the formation of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% with a yield of 95%. Other methods, such as the reaction of 3-formylphenol with trifluoromethanesulfonic anhydride, have also been reported.
特性
IUPAC Name |
5-fluoro-2-(3-formylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMJXAJSVHTJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688873 |
Source


|
| Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-87-9 |
Source


|
| Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

